molecular formula C16H20N4 B1198591 2,4-Bis(1-pyrrolidinyl)quinazoline

2,4-Bis(1-pyrrolidinyl)quinazoline

Cat. No.: B1198591
M. Wt: 268.36 g/mol
InChI Key: VGDXTDLSFZUVNN-UHFFFAOYSA-N
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Description

2,4-bis(1-pyrrolidinyl)quinazoline is a member of quinazolines.

Scientific Research Applications

Antiprotozoal Evaluation

2,4-Bis(1-pyrrolidinyl)quinazoline derivatives have been studied for their potential antiprotozoal activity. One study focused on the design and synthesis of these derivatives and evaluated their effectiveness against protozoan parasites like Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. The research showed promising antiprotozoal activity, suggesting potential applications in treating diseases caused by these parasites (Guillon et al., 2020).

Novel Syntheses for Biological Libraries

A study on condensation reactions of guanidines with bis-electrophiles led to the creation of a quinazoline library, providing novel nitrogen-rich heterocycles. These compounds are valuable for screening libraries in the discovery of new modulators of biological targets (Arnold et al., 2013).

Agricultural Applications

The synthesis and evaluation of some quinazoline derivatives showed significant antifungal and antibacterial activities. This suggests potential applications of these compounds in agriculture, particularly in protecting crops against various fungal and bacterial pathogens (Kale & Durgade, 2017).

Antimalarial Drug Lead Development

Research exploring the synthesis of novel quinazolin-2,4-dione analogs highlighted their potential as inhibitors against malaria. The study involved in silico molecular docking studies to analyze the interaction of these compounds with the active site of a target enzyme in Plasmodium falciparum, revealing their potential as antimalarial drug leads (Abdelmonsef et al., 2020).

Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

In a study on iridium complexes with quinazoline units, these complexes displayed high efficiency in orange-red electroluminescence, suggesting their use in OLED technology. This could pave the way for advancements in display and lighting technologies (Han et al., 2017).

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

2,4-dipyrrolidin-1-ylquinazoline

InChI

InChI=1S/C16H20N4/c1-2-8-14-13(7-1)15(19-9-3-4-10-19)18-16(17-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2

InChI Key

VGDXTDLSFZUVNN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ten grams of 2,4-dichloroquinazoline was added carefully to a solution of 25 ml of pyrrolidine in 200 ml of tetrahydrofuran. The resulting mixture was heated at reflux overnight and then was poured into a mixture of ice and water. The resulting mixture was extracted several times with ether. The ether extracts were combined and washed with water. The ether phase then was dried over anhydrous sodium sulfate. The solvent was removed by distillation and the residue was recrystallized from a 1:1 benzene:hexane mixture to give 10.1 g of 2,4-bispyrrolidinylquinazoline; m.p. 127°-129°. The following analytical data were obtained:
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25 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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